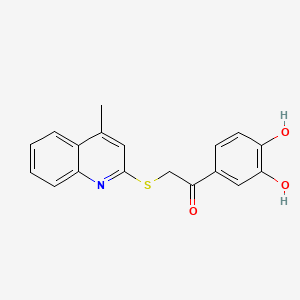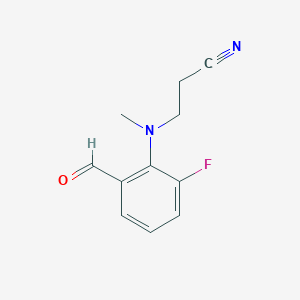
1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone, also known as DMQS, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. DMQS is a synthetic molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone exerts its effects through various mechanisms. It has been shown to inhibit the activity of enzymes that are involved in the production of reactive oxygen species, which can cause oxidative damage to cells. 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has also been shown to inhibit the activity of enzymes that are involved in the production of inflammatory cytokines, which can contribute to chronic inflammation. Additionally, 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can contribute to the development of various diseases. 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has also been shown to induce apoptosis in cancer cells, which can inhibit tumor growth. Additionally, 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been shown to have cardioprotective effects, including reducing oxidative stress and preserving mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone in lab experiments include its ability to inhibit oxidative stress and inflammation, induce apoptosis in cancer cells, and have cardioprotective effects. However, the limitations of using 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are numerous future directions for the study of 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone. One potential direction is to investigate its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential as a chemopreventive agent, which could help to prevent the development of cancer. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone, as well as its potential toxicity in humans.
Métodos De Síntesis
1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone can be synthesized using a variety of methods, including the reaction of 4-methyl-2-aminophenol with 3,4-dihydroxybenzaldehyde, followed by the reaction of the resulting compound with 2-chloroethyl sulfide. Another method involves the reaction of 4-methyl-2-aminophenol with 3,4-dihydroxybenzaldehyde in the presence of a catalyst, followed by the reaction of the resulting compound with thioacetic acid. These methods have been optimized to produce high yields of 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been studied for its potential to treat various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-11-8-18(19-14-5-3-2-4-13(11)14)23-10-17(22)12-6-7-15(20)16(21)9-12/h2-9,20-21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUNCUKJSWCQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780921 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B6635792.png)



![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)


![3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B6635849.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B6635862.png)
![N-(2-methoxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B6635868.png)

![3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde](/img/structure/B6635877.png)